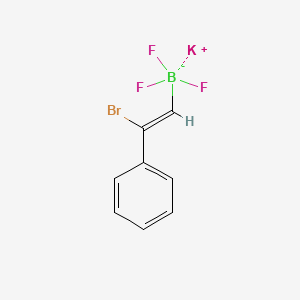

Potassium (2-bromo-2-phenylvinyl)trifluoroborate

説明

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is a tetracoordinate organoboron reagent with the formula C₈H₆BBrF₃K. Unlike tricoordinate boronic acids, trifluoroborates exhibit enhanced stability due to their tetrahedral geometry, which mitigates oxidation and protodeboronation . This compound’s bromovinyl substituent renders it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and radical-mediated transformations, where the bromine atom can serve as a leaving group or site for further functionalization .

特性

IUPAC Name |

potassium;[(Z)-2-bromo-2-phenylethenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSODWGWQNMCMLU-PHZXCRFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C1=CC=CC=C1)\Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673706 | |

| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219718-89-5 | |

| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Potassium (2-bromo-2-phenylvinyl)trifluoroborate can be synthesized through the reaction of 2-bromo-2-phenylvinylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere and at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for potassium trifluoroborates often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization .

化学反応の分析

Types of Reactions

Potassium (2-bromo-2-phenylvinyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and organic halides (e.g., aryl bromides).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Chemical Synthesis

Cross-Coupling Reactions

- Potassium (2-bromo-2-phenylvinyl)trifluoroborate is predominantly utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boron source that can react with various electrophiles, including aryl and vinyl halides, under mild conditions .

Reactivity and Mechanism

- The mechanism typically involves the oxidative addition of the halide to a palladium catalyst followed by transmetallation with the organoboron reagent, leading to the desired coupling product. This process is essential for constructing biphenyl derivatives and other complex frameworks used in pharmaceuticals and materials science .

Biological Applications

Synthesis of Bioactive Compounds

- In medicinal chemistry, this compound serves as a crucial building block for synthesizing biologically active compounds. It has been employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients, showcasing its utility in drug discovery and development .

Cellular Effects

- Research indicates that this compound can influence cellular processes by modulating enzyme activities involved in metabolic pathways. Its interaction with biomolecules can lead to significant changes in gene expression and cellular signaling, which are critical for understanding drug mechanisms .

Industrial Applications

Material Science

- This compound finds applications in the production of advanced materials, including polymers and electronic components. Its use in polymerization reactions contributes to the development of new materials with tailored properties for specific applications, such as photonic crystals and electronic devices .

Photonic Applications

- The compound has also been explored for its potential in synthesizing sensitizers for dye-sensitized solar cells, highlighting its role in renewable energy technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Formation of complex organic molecules |

| Biological Applications | Synthesis of pharmaceuticals | Development of active pharmaceutical ingredients |

| Industrial Applications | Production of advanced materials | Tailored properties for specific applications |

| Photonic Technologies | Synthesis of sensitizers for solar cells | Contribution to renewable energy solutions |

| Safety | Corrosive properties | Requires PPE for safe handling |

作用機序

The mechanism of action for potassium (2-bromo-2-phenylvinyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Potassium Alkenyltrifluoroborates

Example : Potassium vinyltrifluoroborate, potassium (2-phenylvinyl)trifluoroborate.

- Synthesis : Typically via lithiation of alkenyl precursors followed by borate quenching .

- Reactivity: Participate in Suzuki-Miyaura couplings and macrocyclization reactions. The absence of bromine in non-halogenated analogs limits their utility in substitution reactions .

- Stability : Less electrophilic than acyltrifluoroborates but more reactive than aryl derivatives due to the electron-rich vinyl group .

Potassium Aryl/Benzyltrifluoroborates

Example : Potassium (2,3-difluorobenzyl)trifluoroborate , potassium phenyltrifluoroborate .

- Synthesis : Aryltrifluoroborates are prepared via halogen-lithium exchange or direct borylation of aromatic systems .

- Reactivity : Effective in Suzuki-Miyaura couplings but require fluoride or aqueous bases for activation .

- Applications : Widely used in pharmaceuticals and material science. For example, (2,3-difluorobenzyl)trifluoroborate enhances thermal stability in polymers .

Key Difference : The bromovinyl group in the target compound offers dual functionality (bromine for substitution, vinyl for conjugation), unlike purely aromatic analogs.

Potassium Alkoxymethyltrifluoroborates

Example : Potassium methoxymethyltrifluoroborate .

- Synthesis : SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides, optimized via Soxhlet extraction for purity .

- Reactivity : Cross-couple with aryl chlorides under palladium catalysis. Low solubility in organic solvents necessitates specialized isolation techniques .

- Applications : Useful in synthesizing ether-linked bioconjugates.

Key Difference : The bromine in the target compound provides a reactive handle absent in alkoxymethyl derivatives, enabling diversification post-coupling.

Potassium Acyltrifluoroborates

Example : Potassium (2-phenylacetyl)trifluoroborate .

- Synthesis : Simultaneous carbonyl and trifluoroborate formation via deprotonation of methoxyvinylarenes .

- Reactivity : React with azides to form amides under Lewis acid activation. Acyltrifluoroborates are prone to rearrangement without stabilizing groups .

- Applications: Limited to amide bond formation due to their electrophilicity.

Key Difference : The target compound’s bromovinyl group enhances stability compared to acyltrifluoroborates, which require careful handling to avoid decomposition.

Data Table: Comparative Analysis of Trifluoroborate Derivatives

Research Findings and Mechanistic Insights

- Fluoride’s Role in Reactivity: In Suzuki couplings, aryltrifluoroborates generate endogenous boronic acids and fluoride, which activate palladium catalysts and suppress side reactions (e.g., protodeboronation) .

- Radical Compatibility: The target compound undergoes visible-light-mediated radical coupling with acyl azoliums, forming tertiary alcohols, a pathway less accessible to non-halogenated trifluoroborates .

- Synthetic Scalability : General methods using KHF₂ () allow large-scale production, but bromovinyl derivatives require precise stoichiometry to avoid byproducts .

生物活性

Potassium (2-bromo-2-phenylvinyl)trifluoroborate, with CAS number 219718-89-5, is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical features:

- Molecular Formula : CHBBrFK

- Molecular Weight : 288.942 g/mol

- Functional Groups : Alkene, Halogenated, Vinyl

The compound features a vinyl group that is crucial for its reactivity in various coupling reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, which are essential for the modification of biomolecules. The trifluoroborate moiety acts as a stable surrogate for boronic acids, facilitating reactions under mild conditions .

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, boron-containing compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. The specific inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, has been noted as a promising therapeutic target in cancer treatment .

2. Antimicrobial Properties

Research has also explored the antimicrobial potential of organoboron compounds. The incorporation of trifluoroborate groups enhances the solubility and stability of these compounds in biological environments, potentially leading to increased efficacy against various pathogens .

3. Neuroprotective Effects

There is emerging evidence suggesting that certain organoboron derivatives may exhibit neuroprotective effects by modulating oxidative stress pathways and inflammatory responses within neuronal cells. This could have implications for treating neurodegenerative diseases .

Case Study 1: PARP Inhibition

A systematic investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the 3-position of the phenyl ring significantly enhanced PARP inhibitory activity. Compounds derived from this compound showed IC values in the low micromolar range, indicating potent inhibition compared to standard treatments .

Case Study 2: Antimicrobial Testing

In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Efficacy (IC) |

|---|---|---|

| PARP Inhibition | Inhibition of DNA repair mechanisms | Low micromolar range |

| Antimicrobial Activity | Disruption of cell membranes | Varies by strain |

| Neuroprotection | Modulation of oxidative stress | Under investigation |

Q & A

Q. What synthetic routes are available for Potassium (2-bromo-2-phenylvinyl)trifluoroborate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution (SN2) of bromomethyltrifluoroborate precursors with alkoxides or aryl/vinyl groups. Critical parameters include:

- Stoichiometry : Use of 3 equivalents of alkoxide ensures complete displacement of bromide ( ).

- Purification : Low solubility of alkoxymethyltrifluoroborates in organic solvents necessitates Soxhlet extraction for efficient isolation ( ).

- Base and pH control : Reactions in aqueous media with bases like K2CO3 or Cs2CO3 stabilize the trifluoroborate group ().

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Alkoxide Equivalents | 3 eq. | Maximizes displacement |

| Solvent System | Aqueous THF (10:1 H2O) | Reduces side reactions |

| Temperature | 20–25°C (ambient) | Prevents decomposition |

Hydrolysis of intermediates to boronic acids must be minimized by maintaining pH >10 ( ).

Q. What are the primary applications of this reagent in cross-coupling reactions, and how do solvent systems influence outcomes?

The reagent is widely used in Suzuki-Miyaura couplings and Rh-catalyzed asymmetric additions ( ). Key considerations:

- Solvent choice : Biphasic toluene/water systems often result in incomplete reactions (55% protodeboronation vs. 32% coupling), whereas THF/water (10:1) achieves >95% coupling yield ( ).

- Additives : KF enhances boronic acid stability, reducing side products like homocoupled biaryls ( ).

Side reactions (e.g., protodeboronation, homocoupling) are mitigated by:

- Using aqueous THF to stabilize reactive intermediates.

- Adding fluoride salts to suppress boronic acid decomposition.

Advanced Research Questions

Q. How do endogenous boronic acid and fluoride influence the mechanism of Suzuki-Miyaura couplings with this trifluoroborate?

During hydrolysis, the trifluoroborate releases aryl boronic acid (R-B(OH)₂) and fluoride , both critical for catalytic turnover ( ):

- Catalyst activation : Fluoride accelerates transmetalation by forming [Pd-F] intermediates.

- Side reaction suppression : Excess fluoride inhibits protodeboronation by shifting equilibria toward boronate anions (R-BF₃⁻ ↔ R-B(OH)₃⁻).

- NMR studies : ¹⁹F NMR reveals time-averaged equilibria between trifluoroborate, boronic acid, and boronate species under basic conditions ( ).

Mechanistic Insight : The trifluoroborate acts as a latent boronic acid, with controlled hydrolysis enabling sustained catalytic activity.

Q. How can Rh-catalyzed enantioselective additions of this reagent to imines be optimized for chiral allylic amine synthesis?

Enantioselectivity in Rh(I)-catalyzed reactions depends on:

- Ligand design : Chiral diene ligands (e.g., DuPhos) induce >90% ee in allylic amine formation ( ).

- Substrate scope : Electron-deficient N-Tosyl aldimines favor coupling, while steric hindrance in imines reduces yields ( ).

- Reaction conditions : Low temperatures (0–10°C) and anhydrous solvents (e.g., dichloromethane) enhance enantiomeric excess.

Data Contradiction : While THF/water is optimal for Suzuki couplings, Rh-catalyzed additions require strictly anhydrous conditions to prevent catalyst deactivation.

Q. What novel photoredox strategies enable radical-mediated functionalization of this trifluoroborate?

Visible-light photoredox catalysis enables radical alkenylation using electrophilic radicals (e.g., alkyl, aryl) ( ):

- Catalyst system : [Ir(ppy)₃] (ppy = 2-phenylpyridine) generates radicals via single-electron transfer (SET).

- Scope : Compatible with α,β-unsaturated trifluoroborates, yielding styrenes with >80% efficiency.

- Mechanistic studies : DFT calculations support a radical chain mechanism, where trifluoroborate stabilizes transition states via hyperconjugation.

Limitation : Electron-rich trifluoroborates show reduced reactivity due to slower radical addition kinetics.

Methodological Recommendations

- Purification : For SN2-derived products, use continuous Soxhlet extraction with acetone to isolate crystalline trifluoroborates ().

- Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis ().

- Reaction Monitoring : Employ ¹¹B NMR to track trifluoroborate consumption and boronic acid formation ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。